Cas no 12770-88-6 (Polysorb (adsorbent))

Polysorb (adsorbent) structure
Polysorb (adsorbent) structure
Product Name:Polysorb (adsorbent)
Numero CAS:12770-88-6
MF:C8H8
MW:104.149122238159
CID:192022
PubChem ID:7501
Update Time:2025-04-19

Polysorb (adsorbent) Proprietà chimiche e fisiche

Nomi e identificatori

    • Polysorb (adsorbent)
    • polysorb
    • Lactomer
    • STYRENE [HSDB]
    • Styrene Solution 0.0001 Wt% in Toluene
    • Styrene, ReagentPlus(R), contains 4-tert-butylcatechol as stabilizer, >=99%
    • F1908-0130
    • S0651
    • Benzene-d5, ethenyl-d3-
    • Phenylethene
    • NS00010820
    • NCI-C02200
    • Stirolo [Italian]
    • Monomer, Styrene
    • NSC62785
    • NCGC00091056-02
    • 98444-30-5
    • CAS-100-42-5
    • Vinylbenzen
    • Styrene-d5(StabilizedwithHydroquinone)
    • 100-42-5
    • COLESTYRAMINE IMPURITY A (EP IMPURITY)
    • Styreen
    • PhCH=CH2
    • Cinnamene
    • STYRENE-BETA,BETA-D2
    • STYRENE-ALPHA-13C
    • FT-0674668
    • MFCD00008612
    • phenyl-ethylene
    • Cinnaminol
    • NSC 62785
    • Vinylbenzene, inhibited
    • Styropol (Salt/Mix)
    • Phenylethylene
    • NCGC00258362-01
    • 12770-88-6
    • Vinyl-benzene
    • Cinnamol
    • Ethylene, phenyl-
    • CHEMBL285235
    • Styrene 100 microg/mL in Methanol
    • FEMA Number 3234
    • Phenylethylene, inhibited
    • STYRENE [MI]
    • Tox21_200808
    • styrene, monomer
    • Ethenylbenzene, 9CI
    • FT-0674669
    • Tox21_113245
    • CHEBI:27452
    • FT-0689054
    • FT-0659991
    • NCGC00091056-05
    • MFCD00044231
    • DTXCID501284
    • BIDD:ER0247
    • Styrene, ReagentPlus(R), 99.9%
    • Stirolo
    • Styrene 5000 microg/mL in Methanol
    • Vinylbenzol
    • Styron
    • DTXSID2021284
    • Ethenylbenzene
    • NCGC00091056-01
    • Styren [Czech]
    • FEMA No. 3233
    • BP-13451
    • InChI=1/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H
    • HSDB 171
    • SY061549
    • Q28917
    • C07083
    • UNII-44LJ2U959V
    • UN2055
    • Annamene
    • Cinnamenol
    • Styrene (stabilized with 4-tert-Butylcatechol)
    • STYRENE-ALPHA,2,3,4,5,6-D6
    • FT-0674670
    • STYRENE [INCI]
    • ethenyl-benzene
    • Styropor (Salt/Mix)
    • AKOS000119972
    • 6911-81-5
    • Diarex hf 77
    • STYRENE [IARC]
    • Styrene, >=99%
    • Styren
    • EC 202-851-5
    • UN 2055 (Salt/Mix)
    • NSC-62785
    • Vinylbenzene
    • A800199
    • WLN: 1U1R
    • C19506
    • 9003-53-6
    • Vinylbenzen [Dutch]
    • STYRENE
    • Bulstren K-525-19
    • Styreen [Dutch]
    • Styrol [German]
    • Diarex hf 77 (Salt/Mix)
    • Benzene, vinyl-
    • Styrene monomer, inhibited
    • Styrene 2000 microg/mL in Methanol
    • Styron (Salt/Mix)
    • Styrene, 99.5% stab. with 4-tert-Butylcatechol
    • Styrene (monomer)
    • Styrolene
    • TTB 7302
    • p-vinyl benzene
    • Styrene, SAJ first grade, >=99.0%
    • EN300-19671
    • Styrene monomer, inhibited [UN2055] [Flammable liquid]
    • Styrene contains 4-tert-Butylcatechol as stabilizer
    • Vinyl benzene
    • Phenethylene
    • Styropol SO
    • Styrol (German)
    • CCRIS 564
    • NCGC00091056-03
    • COLESTYRAMINE IMPURITY A [EP IMPURITY]
    • Styrol
    • 25086-18-4
    • 44LJ2U959V
    • trans-Styrene-(beta)-d
    • EINECS 202-851-5
    • Z104474664
    • Benzene, ethenyl-
    • MFCD00084450
    • STYRENE (IARC)
    • MAOMIN SM
    • Styrole
    • AI3-24374
    • NCGC00091056-04
    • Benzene, (1Z)-ethenyl-2-d-
    • Styrene monomer
    • Vinylbenzen [Czech]
    • Styrene, analytical standard
    • Inchi: 1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2
    • Chiave InChI: PPBRXRYQALVLMV-UHFFFAOYSA-N
    • Sorrisi: C1(C=C)C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 104.06264
  • Massa monoisotopica: 104.062600255g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 68.1
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • PSA: 0
  • LogP: log Kow = 2.95
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd